

3-Fluoro-4-nitrobenzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-4-nitrobenzoic acid**

Cat. No.: **B1330236**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **3-Fluoro-4-nitrobenzoic Acid**

Introduction

3-Fluoro-4-nitrobenzoic acid, with CAS number 403-21-4, is an aromatic carboxylic acid that serves as a vital building block in advanced organic synthesis.^[1] Its structure, featuring a benzoic acid core substituted with both a fluorine atom and a nitro group, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals and materials science.^[2] The presence of the electron-withdrawing nitro and fluoro groups significantly influences the molecule's acidity and susceptibility to various chemical transformations.^{[1][2]}

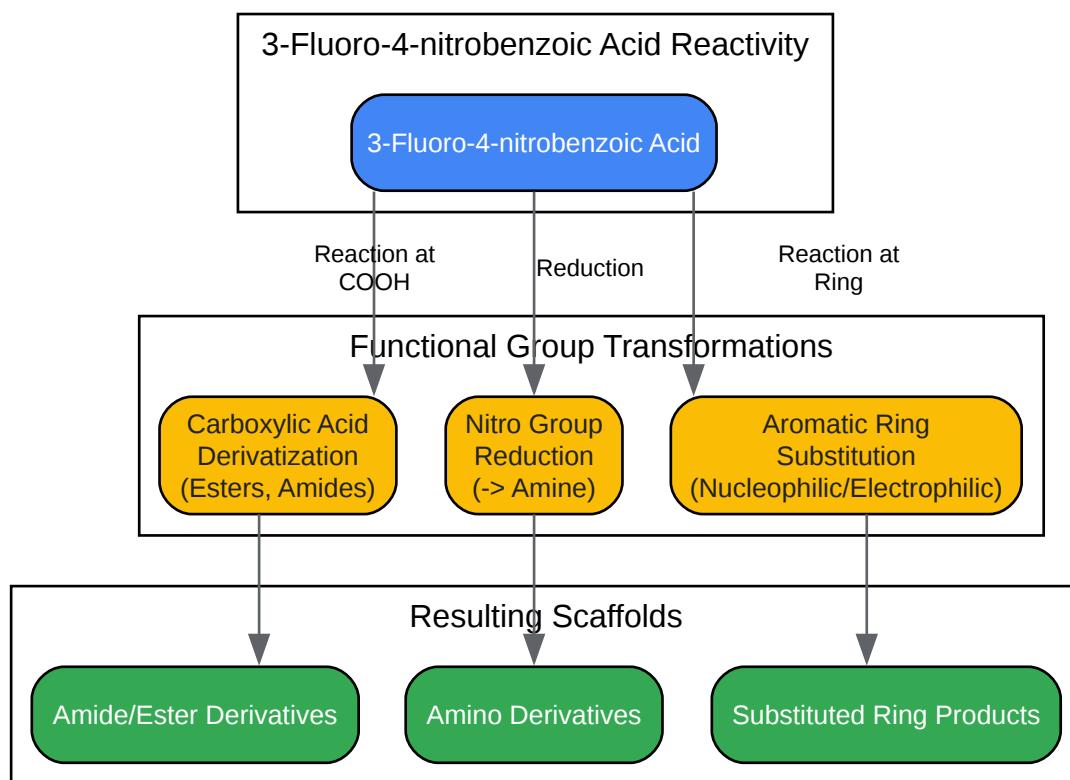
This document provides a comprehensive overview of the chemical and physical properties of **3-Fluoro-4-nitrobenzoic acid**, detailed experimental protocols for its synthesis, and a summary of its safety and handling information. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

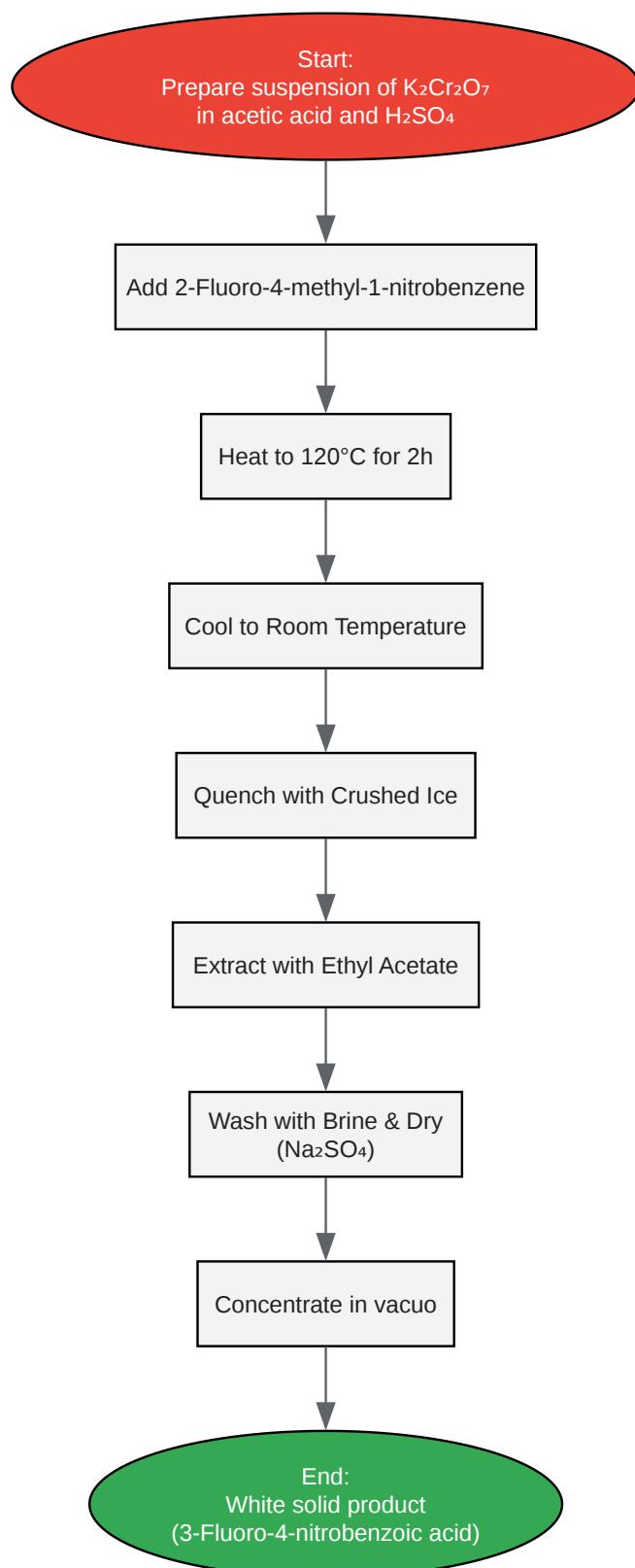
Chemical and Physical Properties

The distinct properties of **3-Fluoro-4-nitrobenzoic acid** are dictated by its molecular structure. The carboxylic acid group readily undergoes derivatization, while the substituted aromatic ring is primed for various substitution reactions.^[2]

Compound Identification

Identifier	Value
CAS Number	403-21-4 [1]
IUPAC Name	3-fluoro-4-nitrobenzoic acid [3]
Molecular Formula	C ₇ H ₄ FNO ₄ [1]
SMILES	C1=CC(=C(C=C1C(=O)O)F)--INVALID-LINK-- [O-] [3]
InChI	InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) [3]
Synonyms	4-Nitro-3-fluorobenzoic acid, Benzoic acid, 3-fluoro-4-nitro- [1]


Physicochemical Data


Property	Value	Source
Molecular Weight	185.11 g/mol	[3]
Appearance	White to light yellow crystalline powder	[4] [5]
Melting Point	174-175 °C	[5]
Boiling Point	372.8 ± 27.0 °C at 760 mmHg	[5] [6]
Density	1.568 ± 0.06 g/cm ³	[5]
Solubility	Soluble in polar organic solvents; moderate solubility in water.	[1]

Reactivity and Chemical Behavior

The reactivity of **3-Fluoro-4-nitrobenzoic acid** is characterized by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom on the aromatic ring.[\[1\]](#)[\[2\]](#)

- Carboxylic Acid Group: This group is acidic and can be readily converted into esters, amides, and acid halides, making it a versatile handle for constructing more complex molecules.[2][4]
- Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the para-nitro group. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The nitro and fluoro groups also direct electrophilic substitution reactions.[1][2]
- Nitro Group: The nitro group can be reduced to an amine, providing a pathway to a different class of derivatives, such as 3-fluoro-4-aminobenzoic acid, another important synthetic intermediate.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. anstarmaterial.com [anstarmaterial.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Fluoro-4-nitrobenzoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330236#3-fluoro-4-nitrobenzoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com